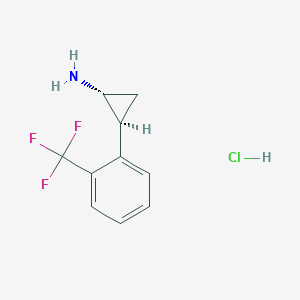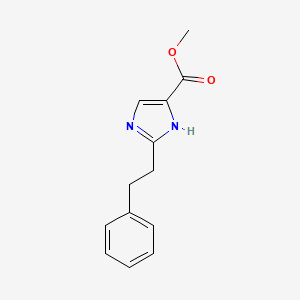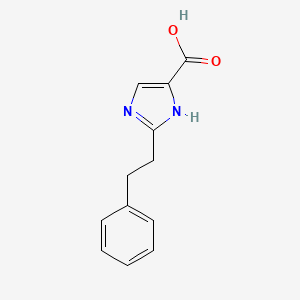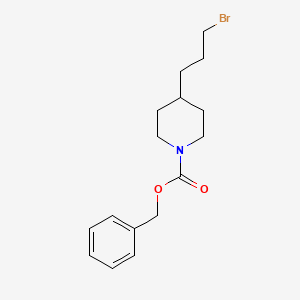![molecular formula C14H19N3O3 B3109741 3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-one CAS No. 175211-39-9](/img/structure/B3109741.png)
3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-one
概述
描述
3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-one is a complex organic compound belonging to the class of benzodiazepines. This compound features a benzene ring fused to a seven-membered diazepine ring, with a tert-butoxycarbonylamino group attached to the nitrogen atom of the diazepine ring[_{{{CITATION{{{_1{3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b]1,4 .... Benzodiazepines are known for their sedative, anxiolytic, and muscle relaxant properties, making this compound of interest in various scientific and medical fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-one typically involves multiple steps, starting with the formation of the benzodiazepine core[_{{{CITATION{{{1{3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b]1,4 .... One common approach is the cyclization of an appropriate amino acid derivative with a carboxylic acid derivative under acidic conditions[{{{CITATION{{{_1{3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b]1,4 .... The tert-butoxycarbonylamino group is then introduced through a reaction with tert-butoxycarbonyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized to maximize yield and purity while minimizing waste and by-products. Continuous flow chemistry might be employed to enhance efficiency and control over reaction conditions.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzene ring can be oxidized to produce corresponding alcohols, ketones, or carboxylic acids.
Reduction: : The diazepine ring can be reduced to form simpler derivatives.
Substitution: : The tert-butoxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used, with reaction conditions typically involving a base like triethylamine (Et₃N).
Major Products Formed
Oxidation: : Products include benzoic acid derivatives and ketones.
Reduction: : Reduced derivatives of the diazepine ring.
Substitution: : Various substituted benzodiazepines depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of other benzodiazepine derivatives. It is used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, 3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-one is used to investigate the biological activity of benzodiazepines. It can be employed in assays to study receptor binding and enzyme inhibition.
Medicine
Medically, this compound is of interest for its potential therapeutic applications. It may be used in the development of new anxiolytic, sedative, or muscle relaxant drugs. Its effects on the central nervous system are studied to understand its potential benefits and side effects.
Industry
In the pharmaceutical industry, this compound is used in the production of benzodiazepine-based medications. It is also used in the development of diagnostic tools and research reagents.
作用机制
The mechanism of action of 3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system[_{{{CITATION{{{_1{3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b]1,4 .... By binding to these receptors, it enhances the effect of GABA, leading to increased inhibitory neurotransmission, which results in sedative, anxiolytic, and muscle relaxant effects.
相似化合物的比较
Similar Compounds
Diazepam: : A well-known benzodiazepine used for its anxiolytic and sedative properties.
Alprazolam: : Another benzodiazepine used primarily for anxiety disorders.
Clonazepam: : Used for seizure disorders and panic attacks.
Uniqueness
3-Tert-butoxycarbonylamino-1,3,4,5-tetrahydrobenzo[b][1,4]diazepin-2-one is unique due to its specific structural features, such as the tert-butoxycarbonylamino group, which may confer different pharmacological properties compared to other benzodiazepines. Its potential for use in new therapeutic applications makes it a valuable compound for further research and development.
属性
IUPAC Name |
tert-butyl N-(4-oxo-1,2,3,5-tetrahydro-1,5-benzodiazepin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-14(2,3)20-13(19)17-11-8-15-9-6-4-5-7-10(9)16-12(11)18/h4-7,11,15H,8H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETWMZIHMUWUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNC2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
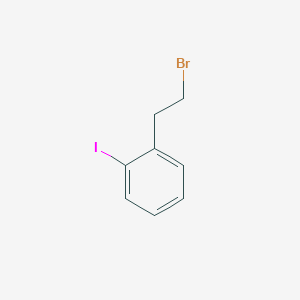
![Methyl 4-[(1-formyl-2-naphthyl)oxy]-2-butenoate](/img/structure/B3109665.png)
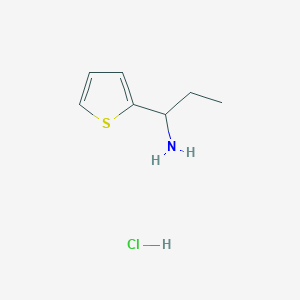
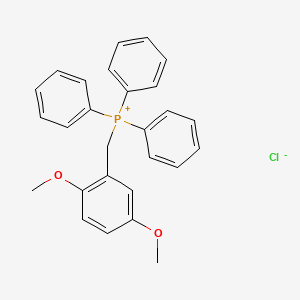
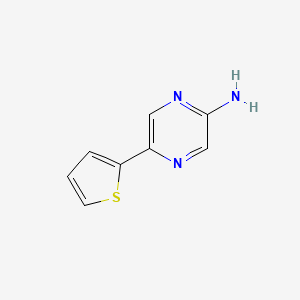
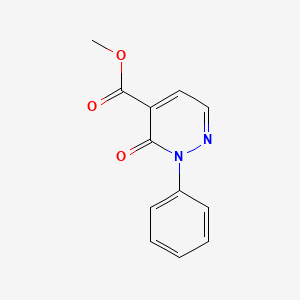
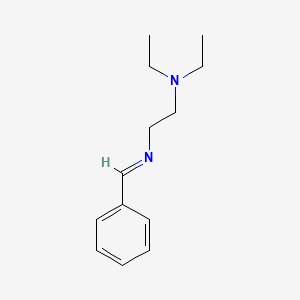
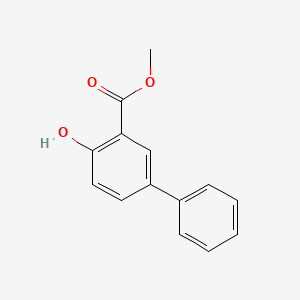
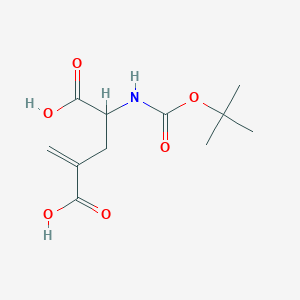
![(E)-N-[2-methyl-2-(phenylsulfanyl)propylidene]hydroxylamine](/img/structure/B3109711.png)
